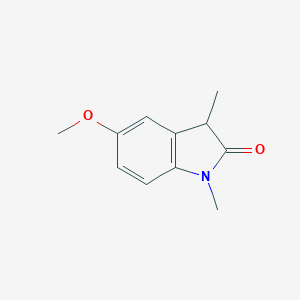

5-Methoxy-1,3-dimethyl-2-indolinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-dimethyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-9-6-8(14-3)4-5-10(9)12(2)11(7)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFXMHVYDQGQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)OC)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433113 | |

| Record name | 5-METHOXY-1,3-DIMETHYL-2-INDOLINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116707-99-4 | |

| Record name | 5-METHOXY-1,3-DIMETHYL-2-INDOLINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Methoxy-1,3-dimethyl-2-indolinone (CAS Number: 123273-02-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific biological activities and detailed experimental protocols for 5-Methoxy-1,3-dimethyl-2-indolinone is limited. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis methodology based on established chemical principles, and a discussion of its potential biological relevance in the context of the broader class of substituted indolinones.

Introduction

This compound is a small molecule belonging to the indolinone class of heterocyclic compounds. The indolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a methoxy group at the 5-position and methyl groups at the 1- and 3-positions suggests that this compound may possess unique physicochemical properties that could influence its biological activity. While specific research on this particular molecule is sparse, the known pharmacological activities of related indolinone derivatives, particularly as kinase inhibitors, provide a strong rationale for its investigation as a potential therapeutic agent.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note a discrepancy in the CAS number, with some suppliers listing it as 116707-99-4.[1] This guide pertains to the user-specified CAS number 123273-02-9.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 123273-02-9 | [2] |

| Alternate CAS No. | 116707-99-4 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | [1] |

| Melting Point | 84-86 °C | [2] |

| Boiling Point | 180-182 °C (at 15 Torr) | [2] |

| Appearance | Solid (form not specified) | |

| InChI Key | OEFXMHVYDQGQRW-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 5-methoxy-3-methyl-2-indolinone.

Step 1: N-Methylation of 5-Methoxy-3-methyl-2-indolinone

-

Reaction Setup: To a solution of 5-methoxy-3-methyl-2-indolinone (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Methylation: After stirring for 30 minutes, add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the methoxy and two methyl groups, as well as the aromatic and aliphatic protons of the indolinone core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) of the lactam ring and the C-O stretching of the methoxy group.

-

Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Below is a generalized workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and characterization.

Potential Biological Activity and Mechanism of Action

While no specific biological data has been published for this compound, the indolinone scaffold is a well-established pharmacophore, particularly in the field of oncology. Many substituted indolinones function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.

Kinase Inhibition

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in cell proliferation, differentiation, and survival. Aberrant activation of RTKs is a common feature of many cancers. Substituted indolinones have been shown to be potent inhibitors of various RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

The diagram below illustrates a generalized signaling pathway for receptor tyrosine kinases and the potential point of inhibition by an indolinone derivative.

Caption: Generalized RTK signaling pathway and potential inhibition.

Proposed Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological activity of this compound, a general experimental workflow is proposed below.

References

The Biological Activity of Methoxy-Substituted Indolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolinone, a privileged scaffold in medicinal chemistry, has given rise to a multitude of biologically active molecules. The strategic incorporation of methoxy substituents onto this core structure has been a particularly fruitful avenue of research, leading to the discovery of potent and selective inhibitors of various protein kinases. These methoxy-substituted indolinones have demonstrated significant therapeutic potential, particularly in the realm of oncology, by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the biological activity of methoxy-substituted indolinones, with a focus on their mechanisms of action, quantitative inhibitory data, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting Key Signaling Hubs

The primary mechanism by which many methoxy-substituted indolinones exert their biological effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[1] This inhibition effectively blocks the downstream signaling cascades that are often dysregulated in diseases such as cancer.

A prominent class of targets for these compounds are the receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels. Key among these are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[2] By simultaneously targeting these three pro-angiogenic pathways, certain methoxy-substituted indolinones, such as nintedanib (BIBF 1120), can effectively starve tumors of the blood supply necessary for their growth and metastasis.[2][3]

The position of the methoxy group on the indolinone ring can significantly influence the compound's activity and even its mechanism of cell death. For instance, shifting a methoxy group from the 5-position to the 6-position of an indolyl-pyridinyl-propenone scaffold has been shown to switch the primary biological activity from the induction of methuosis, a form of non-apoptotic cell death, to the disruption of microtubules, a mechanism employed by some of the most successful chemotherapeutic agents.

Furthermore, methoxy-substituted indolinones have been investigated for their inhibitory activity against other kinase families, including the Src family of kinases and Flt-3, highlighting their potential for broader therapeutic applications.[4]

Quantitative Data: Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative methoxy-substituted indolinones against various protein kinases. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of 6-Methoxycarbonyl-Substituted Indolinones against Angiokinases.[3]

| Compound | VEGFR-2 IC50 (nM) | FGFR-1 IC50 (nM) | PDGFR-β IC50 (nM) |

| Nintedanib (BIBF 1120) | 13 | 37 | 65 |

| BIBF 1000 | 34 | 69 | 59 |

| Compound 5 | 5 | 38 | 2 |

| Compound 6 | 4 | 66 | 1 |

| Compound 8 | 8 | 54 | 4 |

| Compound 9 | 9 | 17 | 4 |

| Compound 12 | 12 | 18 | 3 |

Table 2: Inhibitory Activity of Various Methoxy-Substituted Indolinone Derivatives.

| Compound | Target Kinase | IC50 (nM) | Reference |

| 5-Methoxy-indolinone derivative | VEGFR-2 | 119.6 | [5] |

| Anilino-indole derivative | EGFR | 18 | [6] |

| Anilino-indole derivative | VEGFR-2 | 45 | [6] |

| Morpholino-indole derivative | EGFR | 7 | [6] |

| Morpholino-indole derivative | VEGFR-2 | 1200 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of methoxy-substituted indolinones.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.[1][7][8][9]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (methoxy-substituted indolinone) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well microplates (white, opaque)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a 96-well plate, add the test compound solution, the substrate peptide, and the recombinant VEGFR-2 kinase.

-

Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Materials:

-

Human cancer cell line (e.g., HUVEC, A549)

-

Complete cell culture medium

-

Test compound (methoxy-substituted indolinone)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a methoxy-substituted indolinone in a mouse xenograft model.[11][12]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human tumor cells (e.g., Calu-6, HT-29)

-

Matrigel (optional)

-

Test compound (e.g., nintedanib) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) mixed with or without Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage). The dosage of nintedanib is often around 50 mg/kg per day.[11]

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.

Visualizations

VEGF Signaling Pathway and Inhibition by Methoxy-Substituted Indolinones

The following diagram illustrates the simplified VEGF signaling pathway and the point of inhibition by methoxy-substituted indolinones.

Caption: VEGF signaling pathway and its inhibition.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the in vitro evaluation of a methoxy-substituted indolinone.

Caption: In vitro evaluation workflow.

Logical Relationship of Multi-Targeted Kinase Inhibition

This diagram illustrates the concept of a single methoxy-substituted indolinone derivative inhibiting multiple receptor tyrosine kinases involved in angiogenesis.

Caption: Multi-targeted inhibition of angiogenesis.

References

- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. amsbio.com [amsbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Derivatives from 5-Methoxy-1,3-dimethyl-2-indolinone

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-1,3-dimethyl-2-indolinone is a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their wide range of biological activities. The most common and effective method for creating a diverse library of derivatives from this starting material is through a Knoevenagel or Claisen-Schmidt condensation reaction at the C3-methylene position. This reaction introduces a variety of substituents, leading to compounds with potential therapeutic applications, including as kinase inhibitors, antimicrobial agents, and ligands for neurological targets.[1][2][3]

These application notes provide a detailed protocol for the synthesis of 3-substituted derivatives of this compound, a summary of expected yields, and an overview of the biological relevance of this class of compounds.

Key Experiment: Knoevenagel Condensation for the Synthesis of 3-Arylidene-5-methoxy-1,3-dimethyl-2-indolinones

The primary method for derivatizing this compound is the base-catalyzed Knoevenagel condensation with various aromatic or heteroaromatic aldehydes. This reaction is relatively simple to perform and allows for the introduction of a wide range of chemical diversity at the 3-position of the indolinone core.

Experimental Workflow

Caption: Workflow for the synthesis of 3-arylidene-5-methoxy-1,3-dimethyl-2-indolinones.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-(hetero)arylideneindolin-2-ones.[4]

Materials:

-

This compound

-

Substituted aromatic or heteroaromatic aldehyde (e.g., 4-nitrobenzaldehyde, 3-phenoxybenzaldehyde, 4-(dimethylamino)benzaldehyde)

-

Ethanol (absolute)

-

Piperidine

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

To a solution of the desired aldehyde (0.9 mmol) in absolute ethanol (9 mL) in a round-bottom flask, add this compound (115 mg, 0.6 mmol).

-

To this mixture, add piperidine (6 µL, 0.06 mmol) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/EtOAc solvent system).

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Concentrate the crude mixture under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product, but a gradient of hexane/EtOAc is often effective (e.g., starting from 90:10 and gradually increasing the polarity).

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified 3-substituted derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine its melting point.

Data Presentation: Representative Yields

The yields of the Knoevenagel condensation can vary depending on the specific aldehyde used. The following table summarizes typical yields for the reaction of various substituted indolin-2-ones with different aldehydes, which can be considered representative for the derivatization of this compound.

| Starting Indolinone (Substituent) | Aldehyde | Product | Yield (%) | Reference |

| 1-hydroxy-indolin-2-one | 3-phenoxybenzaldehyde | 1-hydroxy-3-(3-phenoxybenzylidene)indolin-2-one | 85 | [4] |

| 6-chloro-indolin-2-one | 4-nitrobenzaldehyde | 6-chloro-3-(4-nitrobenzylidene)indolin-2-one | 45 | [4] |

| 6-chloro-indolin-2-one | 4-(dimethylamino)benzaldehyde | 6-chloro-3-(4-(dimethylamino)benzylidene)indolin-2-one | 84 | [4] |

| Isatin | 3-aminobenzaldehyde | 3-(3-aminobenzylidene)indolin-2-one | 27-81 | [2] |

Biological Significance and Signaling Pathways

Derivatives of 3-arylidene-indolin-2-ones are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. One such important target is the c-Src tyrosine kinase.[1][5] Inhibition of c-Src can disrupt downstream signaling cascades involved in cell proliferation, survival, and migration.

Caption: Inhibition of the c-Src signaling pathway by 3-arylidene-indolin-2-one derivatives.

In addition to their anticancer potential, these derivatives have been investigated for a range of other biological activities. For instance, certain 3-benzylidene-indolin-2-ones have shown affinity for α-synuclein fibrils, suggesting their potential as imaging agents or therapeutic leads for neurodegenerative diseases like Parkinson's disease.[3] Furthermore, some derivatives exhibit promising antimicrobial and antifungal properties.[2][6] The diverse biological activities of these compounds underscore the importance of the 3-arylidene-indolin-2-one scaffold in drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Methoxy-1,3-dimethyl-2-indolinone in Drug Discovery and Development

Introduction

The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide range of pharmacological activities.[1] These heterocyclic compounds have shown significant therapeutic potential in diverse areas, including oncology, inflammation, and infectious diseases. The versatility of the indolinone ring system allows for substitutions at various positions, which can significantly modulate the compound's biological effects, leading to the development of derivatives with tailored properties.

5-Methoxy-1,3-dimethyl-2-indolinone is a specific derivative that has garnered interest due to the established biological significance of its constituent parts. The methoxy group is a common feature in many biologically active molecules and is known to influence a compound's pharmacokinetic and pharmacodynamic properties. The dimethyl substitution pattern further contributes to the molecule's unique three-dimensional structure and lipophilicity, which are critical factors in its potential bioactivity. While research on this specific molecule is emerging, the broader indolinone class provides a strong rationale for its investigation as a potential therapeutic agent.

These application notes provide an overview of the potential of this compound in drug discovery, based on the activities of structurally related compounds. Detailed protocols for the synthesis, in vitro, and in vivo evaluation of this and related indolinone derivatives are also presented.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. This information is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| CAS Number | 123273-02-9 | [2] |

| Molecular Formula | C11H13NO2 | [2] |

| Molar Mass | 191.226 g/mol | [2] |

| Melting Point | 84-86 °C | [2] |

| Boiling Point | 180-182 °C (at 15 Torr) | [2] |

| Density | 1.124 g/cm³ | [2] |

Potential Therapeutic Applications and Mechanisms of Action

Based on studies of structurally similar indolinone derivatives, this compound holds promise in several therapeutic areas, most notably in oncology.

Anticancer Activity

Many indolinone derivatives exhibit potent anticancer properties through various mechanisms of action:

-

Kinase Inhibition: A significant number of indolinone-based compounds act as inhibitors of protein kinases, which are crucial targets in cancer therapy.[3] For instance, derivatives of pyrrole indolin-2-one are known to inhibit receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, playing a role in anti-angiogenesis. The methoxy group at the C(5) position of the indolinone ring has been shown to influence the kinase inhibitory activity and selectivity.[3]

-

Tubulin Polymerization Inhibition: Certain indolinone compounds have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This mechanism is similar to that of established anticancer agents like podophyllotoxin.

-

Cell Cycle Arrest: Indolinone derivatives can induce cell cycle arrest, predominantly at the G2/M checkpoint, thereby inhibiting the proliferation of cancer cells.[5]

-

Induction of Apoptosis: By modulating various signaling pathways, indolinone compounds can trigger programmed cell death in cancer cells.[4]

The potential signaling pathway targeted by indolinone derivatives is illustrated in the following diagram:

Experimental Protocols

The following section provides detailed protocols for the synthesis and biological evaluation of this compound and related compounds.

Synthesis of this compound

A general synthetic route for this compound can be adapted from established methods for indolinone synthesis. One plausible approach involves the following steps:

Protocol:

-

N-Methylation of 5-Methoxyisatin:

-

Dissolve 5-methoxyisatin in a suitable solvent such as DMF.

-

Add a base like potassium carbonate (K₂CO₃).

-

Add methyl iodide (CH₃I) and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting N-methyl-5-methoxyisatin by column chromatography.

-

-

Grignard Reaction:

-

Dissolve N-methyl-5-methoxyisatin in an anhydrous ether solvent like THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in ether.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product and purify by column chromatography to obtain 3-hydroxy-5-methoxy-1,3-dimethylindolin-2-one.

-

-

Reduction:

-

The intermediate from the previous step can be reduced to the final product. A variety of reducing agents can be employed, and the choice will depend on the specific reaction conditions and desired yield.

-

Note: This is a generalized protocol. The specific reagents, solvents, temperatures, and reaction times will need to be optimized.

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of a compound against a specific protein kinase.[8][9]

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a kinase assay buffer.

-

Compound Addition: Add various concentrations of this compound or a known kinase inhibitor (positive control) to the wells. Include a vehicle control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (can be radiolabeled [γ-³²P]ATP or unlabeled, depending on the detection method).

-

Incubation: Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution or SDS-PAGE loading buffer).

-

Detection: Detect the level of substrate phosphorylation. This can be done through various methods, such as:

-

Radiometric Assay: If using [γ-³²P]ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the radioactivity.

-

ELISA-based Assay: Use a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.

-

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10][11]

Protocol:

-

Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer (e.g., PEM buffer containing GTP). Keep the solution on ice to prevent spontaneous polymerization.

-

Compound Addition: In a 96-well plate, add different concentrations of this compound, a known tubulin inhibitor (e.g., colchicine), and a vehicle control.

-

Initiation of Polymerization: Add the tubulin solution to the wells.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time. The absorbance increase is proportional to the extent of tubulin polymerization.

In Vivo Xenograft Tumor Model

This protocol describes the use of a mouse xenograft model to evaluate the in vivo anticancer efficacy of a compound.[12][13][14]

Protocol:

-

Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Group Randomization: Randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related indolinone derivatives, this compound warrants further investigation, particularly in the field of oncology. The protocols provided herein offer a comprehensive framework for the synthesis and evaluation of its potential in a drug discovery and development setting. Future studies should focus on elucidating its specific molecular targets and mechanism of action, as well as its pharmacokinetic and toxicological profile.

References

- 1. Substituted 3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones and Analogues: Synthesis, Cytotoxic Activity and Study of the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. B5, a novel pyrrole-substituted indolinone, exerts potent antitumor efficacy through G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro kinase assay [protocols.io]

- 10. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]

- 12. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Methoxy-1,3-dimethyl-2-indolinone synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through a multi-step process starting from commercially available materials. A common strategy involves the initial synthesis of a 5-methoxyoxindole core, followed by sequential methylation at the nitrogen (N-1) and carbon (C-3) positions. One possible route begins with the Knoevenagel condensation of 5-methoxyisatin with cyanoacetic acid, followed by reduction and subsequent alkylation steps.

Q2: What are the critical parameters to control during the N-methylation and C-methylation steps?

A2: For N-methylation, the choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are effective. The reaction temperature should be carefully controlled, often starting at 0°C and gradually warming to room temperature, to avoid side reactions. For the subsequent C-methylation at the C-3 position, similar base and solvent systems can be employed. The stoichiometry of the methylating agent (e.g., methyl iodide) is a critical parameter to prevent di-methylation or other side reactions.

Q3: What are the expected byproducts in this synthesis?

A3: Potential byproducts can include unreacted starting materials, mono-methylated intermediates (either at N-1 or C-3), and potentially O-methylated products under certain conditions. Over-methylation at the C-3 position, leading to a quaternary carbon, is also a possibility if the reaction conditions are not carefully controlled. Impurities from preceding steps, such as those from the reduction of the oxindole precursor, may also be carried over.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly effective. The exact ratio will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can be employed for further purification if a crystalline solid is obtained.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield of N-methylated Intermediate | 1. Incomplete deprotonation of the oxindole nitrogen. 2. Inactive methylating agent. 3. Suboptimal reaction temperature. | 1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Use a fresh bottle of methyl iodide or an alternative methylating agent like dimethyl sulfate. 3. Optimize the temperature; try running the reaction at a slightly elevated temperature (e.g., 40-50°C) after the initial addition at 0°C. |

| Formation of Multiple Products in C-methylation Step | 1. Over-methylation at the C-3 position. 2. Competing O-methylation. 3. Presence of residual base from the previous step. | 1. Use a stoichiometric amount of the methylating agent (1.0-1.1 equivalents). 2. Use a less reactive methylating agent or a different base-solvent combination. 3. Ensure complete work-up and purification of the N-methylated intermediate before proceeding. |

| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient stirring. | 1. Monitor the reaction by TLC and extend the reaction time. 2. Gradually increase the reaction temperature. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |

| Difficulty in Product Purification | 1. Co-elution of product with impurities. 2. Product is an oil and does not crystallize. | 1. Optimize the solvent system for column chromatography; try a different solvent combination or a shallower gradient. 2. If the product is an oil, consider converting it to a crystalline salt for purification, if applicable, or use alternative purification techniques like preparative HPLC. |

Experimental Protocols

Protocol 1: Synthesis of (5-Methoxy-2-oxoindolin-3-yl)acetonitrile (Intermediate)

This protocol is adapted from a general procedure for the synthesis of (2-oxoindolin-3-yl)acetonitriles.

-

Knoevenagel Condensation: A mixture of 5-methoxyisatin (1 equivalent) and cyanoacetic acid (1.1 equivalents) in pyridine is heated at 100°C for 2 hours.

-

Work-up: After cooling, acetic acid is added, and the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield the crude (5-methoxy-2-oxoindolin-3-ylidene)acetonitrile.

-

Reduction: The crude product is dissolved in a mixture of ethyl acetate and 3N hydrochloric acid. Zinc dust (excess) is added, and the mixture is stirred vigorously for 30 minutes at room temperature.

-

Isolation: The organic phase is separated, washed with water, dried over sodium sulfate, and concentrated under reduced pressure to give the (5-methoxy-2-oxoindolin-3-yl)acetonitrile intermediate.

Protocol 2: N- and C-Methylation

This is a general procedure that needs to be optimized for the specific substrate.

-

N-Methylation: To a solution of (5-methoxy-2-oxoindolin-3-yl)acetonitrile (1 equivalent) in anhydrous THF at 0°C, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred for 48 hours.

-

C-Methylation: The crude N-methylated intermediate is subjected to a second methylation step under similar conditions to introduce a methyl group at the C-3 position. Careful control of stoichiometry is crucial.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of N-Methylation of 5-Methoxy-2-oxindolinone

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (2.0) | Acetone | Reflux | 12 | 45 |

| 2 | NaH (1.1) | THF | 0 to RT | 24 | 85 |

| 3 | NaH (1.1) | DMF | 0 to RT | 24 | 90 |

| 4 | Cs₂CO₃ (1.5) | Acetonitrile | RT | 18 | 78 |

Table 2: Hypothetical Optimization of C-3 Methylation of 5-Methoxy-1-methyl-2-indolinone

| Entry | Base (equiv.) | Methylating Agent (equiv.) | Temperature (°C) | Time (h) | Product Yield (%) | Byproduct Yield (%) |

| 1 | NaH (1.1) | CH₃I (1.1) | 0 to RT | 24 | 75 | 10 (di-methylated) |

| 2 | LDA (1.1) | CH₃I (1.05) | -78 to RT | 12 | 82 | 5 (di-methylated) |

| 3 | KHMDS (1.1) | CH₃I (1.1) | -78 to 0 | 18 | 78 | 8 (di-methylated) |

| 4 | NaH (1.1) | (CH₃)₂SO₄ (1.1) | 0 to RT | 20 | 70 | 15 (O-methylated) |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Purification of 5-Methoxy-1,3-dimethyl-2-indolinone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methoxy-1,3-dimethyl-2-indolinone.

Section 1: Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of this compound.

Crystallization Issues

Crystallization is a primary method for purifying this compound. However, various issues can hinder the process.

Problem: The compound oils out instead of crystallizing.

-

Possible Causes:

-

The solvent system is too nonpolar for the compound at the temperature of crystallization.

-

The presence of impurities is depressing the melting point and interfering with lattice formation.

-

The cooling rate is too rapid.

-

-

Solutions:

-

Solvent System Modification: Add a small amount of a more polar co-solvent (e.g., a few drops of ethyl acetate to a hexane or heptane solution) to increase the overall polarity.

-

Gradual Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator, followed by a freezer. Avoid shocking the solution with a rapid temperature drop.

-

Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled, supersaturated solution to induce crystallization.

-

Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.

-

Pre-purification: If significant impurities are suspected, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.

-

Problem: No crystals form, even after extended cooling.

-

Possible Causes:

-

The solution is not sufficiently concentrated.

-

The chosen solvent is too good a solvent for the compound, even at low temperatures.

-

-

Solutions:

-

Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again.

-

Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution until it becomes slightly turbid. Then, warm the solution until it is clear again and allow it to cool slowly. Common anti-solvents for moderately polar compounds include hexanes or heptane when using a more polar solvent like ethyl acetate or dichloromethane.

-

Problem: The recovered crystals are discolored or show low purity by analysis (TLC, HPLC).

-

Possible Causes:

-

Colored impurities are co-crystallizing with the product.

-

The cooling was too rapid, trapping impurities within the crystal lattice.

-

-

Solutions:

-

Decolorizing Carbon: Add a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb some of the desired product.

-

Recrystallization: Perform a second recrystallization, ensuring slow cooling to promote the formation of purer crystals.

-

Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering impurities from the mother liquor.

-

Column Chromatography Issues

Column chromatography is a powerful technique for separating this compound from closely related impurities.

Problem: The compound does not move from the origin on the TLC plate or the column.

-

Possible Cause:

-

The eluent system is not polar enough.

-

-

Solution:

-

Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A starting point for this compound could be a 20-30% ethyl acetate in hexane mixture.

-

Problem: The compound runs with the solvent front.

-

Possible Cause:

-

The eluent system is too polar.

-

-

Solution:

-

Decrease the polarity of the mobile phase. For instance, reduce the percentage of ethyl acetate in a hexane/ethyl acetate system.

-

Problem: Poor separation of the desired compound from impurities (streaking or overlapping bands).

-

Possible Causes:

-

The column is overloaded with the crude sample.

-

The sample was not loaded onto the column in a concentrated band.

-

The chosen eluent system has insufficient resolving power.

-

The compound may be degrading on the silica gel.

-

-

Solutions:

-

Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

-

Loading Technique: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the column. Alternatively, "dry loading" can be employed by pre-adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.

-

Solvent System Optimization: Experiment with different solvent systems in TLC to find an eluent that provides good separation (Rf value of the desired compound around 0.3-0.4 and good separation from impurities).

-

Check for Degradation: Run a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is suspected, consider using a less acidic silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities can arise from:

-

Starting Materials: Unreacted starting materials from the synthesis.

-

Side Reactions: Byproducts from the synthetic steps. For instance, if a Fischer indole synthesis is employed to create the indolinone core, regioisomers or products from incomplete cyclization can be present.

-

Degradation Products: The indolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opened products.

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: Based on its structure (a moderately polar aromatic compound), a good starting point for recrystallization would be a mixed solvent system. A common approach is to dissolve the compound in a minimal amount of a moderately polar solvent in which it is soluble (e.g., ethyl acetate, dichloromethane, or acetone) at an elevated temperature, and then slowly add a nonpolar solvent in which it is less soluble (e.g., hexanes or heptane) until the solution becomes slightly cloudy. Then, warm the mixture until it is clear again and allow it to cool slowly.

Q3: What is a recommended solvent system for column chromatography of this compound?

A3: A gradient of ethyl acetate in hexanes is a good starting point for silica gel column chromatography. You can begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate to elute the compound. The optimal solvent system should be determined by preliminary TLC analysis.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method. Collect fractions and spot a small amount of each onto a TLC plate. Develop the plate in the same solvent system used for the column and visualize the spots under a UV lamp. Combine the fractions that contain the pure product.

Q5: My purified this compound is a solid. What is its expected melting point?

A5: The reported melting point for this compound is in the range of 84-86 °C. A sharp melting point within this range is a good indicator of purity.

Section 3: Experimental Protocols

General Recrystallization Protocol

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, such as ethyl acetate/hexanes, is often effective.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a mixed pair) until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol

-

TLC Analysis: Develop a suitable solvent system using TLC that gives the desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities. A common system is a mixture of ethyl acetate and hexanes.

-

Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel and add the resulting powder to the top of the column.

-

Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Data Presentation

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Melting Point | 84-86 °C |

| Boiling Point | 180-182 °C (at 15 Torr) |

| Appearance | Off-white to pale yellow solid |

Table 2: Suggested Solvent Systems for Purification

| Purification Method | Recommended Solvents/Solvent Systems | Notes |

| Recrystallization | Ethyl Acetate / Hexanes | Dissolve in hot ethyl acetate, add hexanes until cloudy, reheat to clarify, then cool slowly. |

| Toluene | Can be effective for single-solvent recrystallization. | |

| Isopropanol / Water | Similar principle to ethyl acetate/hexanes. | |

| Column Chromatography | Hexanes / Ethyl Acetate (Gradient) | Start with a low percentage of ethyl acetate and gradually increase. |

| Dichloromethane / Methanol (Gradient) | For more polar impurities, a small amount of methanol can be added to dichloromethane. |

Section 5: Visualizations

Caption: Purification workflow for this compound.

Caption: Troubleshooting logic for crystallization issues.

Technical Support Center: Synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-Methoxy-1,3-dimethyl-2-indolinone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, following a plausible two-step synthetic route involving N-methylation followed by C3-methylation.

Synthetic Pathway Overview:

A common and effective strategy for the synthesis of this compound involves a two-step process starting from 5-methoxy-2-indolinone:

-

Step 1: N-methylation of 5-methoxy-2-indolinone to form 1-methyl-5-methoxy-2-indolinone.

-

Step 2: C3-methylation of 1-methyl-5-methoxy-2-indolinone to yield the final product, this compound.

Troubleshooting Common Problems:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Step 1: Low or No Conversion to 1-methyl-5-methoxy-2-indolinone | 1. Inefficient deprotonation of the indole nitrogen: The base used may be too weak or not sufficiently dried. 2. Inactive methylating agent: The methyl iodide or dimethyl carbonate may have degraded. 3. Low reaction temperature: The temperature may be insufficient to drive the reaction to completion. | 1. Use a strong base like sodium hydride (NaH) and ensure it is fresh and handled under anhydrous conditions. Ensure all glassware is thoroughly dried. 2. Use a fresh bottle of the methylating agent. 3. While the reaction can often proceed at room temperature, gentle heating (e.g., to 40-50 °C) may improve the reaction rate and yield. |

| Step 1: Formation of Side Products (e.g., O-methylation) | 1. Use of a less selective base: Some bases can promote O-alkylation. 2. Reaction conditions favoring O-alkylation: Solvent and temperature can influence the selectivity. | 1. Sodium hydride is generally selective for N-alkylation in aprotic solvents like THF or DMF. 2. Perform the reaction in an aprotic polar solvent. |

| Step 2: Low or No Conversion to this compound | 1. Difficulty in forming the enolate at C3: The base may not be strong enough to deprotonate the C3 position. 2. Steric hindrance: The methyl group at the N1 position might sterically hinder the approach of the methylating agent. | 1. Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete enolate formation. 2. This is a known challenge. Using a less hindered strong base and ensuring complete enolate formation before adding the methylating agent can help. |

| Step 2: Formation of Dialkylated Product at C3 or Other Side Reactions | 1. Excess of methylating agent or base. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount of the methylating agent relative to the enolate. Add the methylating agent slowly and at a low temperature. 2. Maintain a low temperature (e.g., -78 °C) during the addition of the base and methylating agent to control the reaction. |

| General: Difficulty in Product Purification | 1. Presence of unreacted starting materials and side products. 2. Similar polarities of the desired product and impurities. | 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete conversion. 2. Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary to achieve good separation. |

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for this compound?

A1: A reliable method is a two-step synthesis starting from 5-methoxy-2-indolinone. The first step is the N-methylation of the indole nitrogen, followed by the C3-methylation of the resulting intermediate.

Q2: Which base is best for the N-methylation step?

A2: Sodium hydride (NaH) is a commonly used and effective base for the N-methylation of indoles and oxindoles. It is a strong, non-nucleophilic base that efficiently deprotonates the nitrogen atom.

Q3: How can I avoid the formation of the O-methylated side product?

A3: O-methylation can be minimized by using a strong, non-nucleophilic base like NaH in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). These conditions favor N-alkylation.

Q4: What are the challenges in the C3-methylation step?

A4: The main challenges are achieving complete deprotonation at the C3 position to form the enolate and avoiding dialkylation. Using a strong, sterically hindered base like LDA at low temperatures can help address these issues.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q6: What is a suitable solvent system for the purification of this compound by column chromatography?

A6: A mixture of hexane and ethyl acetate is a good starting point for the eluent system. The optimal ratio will depend on the specific impurities present, but a gradient from a low polarity (e.g., 9:1 hexane:ethyl acetate) to a higher polarity can provide good separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Methylation of 5-Methoxy-2-indolinone

| Base | Methylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |

| Sodium Hydride (NaH) | Methyl Iodide (MeI) | THF / DMF | 0 to RT | 85-95 | Highly effective, requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | Methyl Iodide (MeI) | Acetone / DMF | Reflux | 70-85 | Milder conditions, may require longer reaction times. |

| Sodium Hydroxide (NaOH) | Dimethyl Sulfate (DMS) | Dichloromethane / Water (Phase Transfer) | RT | 60-75 | Phase transfer catalysis can be effective but may lead to side products. |

Table 2: Comparison of Reaction Conditions for C3-Methylation of 1-methyl-5-methoxy-2-indolinone

| Base | Methylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |

| Lithium Diisopropylamide (LDA) | Methyl Iodide (MeI) | THF | -78 to RT | 70-85 | Strong, sterically hindered base, good for selective mono-alkylation. |

| Sodium Bis(trimethylsilyl)amide (NaHMDS) | Methyl Iodide (MeI) | THF | -78 to RT | 65-80 | Similar to LDA, effective for enolate formation. |

| Potassium tert-butoxide (KOtBu) | Methyl Iodide (MeI) | t-Butanol / THF | RT to Reflux | 50-70 | Less selective, may lead to side reactions. |

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-5-methoxy-2-indolinone (N-methylation)

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-methoxy-2-indolinone (1.0 eq).

-

Solvent Addition: Add anhydrous THF or DMF via syringe.

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Synthesis of this compound (C3-methylation)

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-methyl-5-methoxy-2-indolinone (1.0 eq).

-

Solvent Addition: Add anhydrous THF via syringe.

-

Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath) and add freshly prepared LDA (1.1 eq in THF) dropwise.

-

Stirring: Stir the mixture at -78 °C for 1 hour.

-

Methylation: Add methyl iodide (1.2 eq) dropwise at -78 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain this compound.[1] The product can be characterized by its melting point of 84-86 °C and boiling point of 180-182 °C at 15 Torr.[1]

Mandatory Visualizations

Caption: Stepwise synthesis workflow for this compound.

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Stability issues of 5-Methoxy-1,3-dimethyl-2-indolinone in solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methoxy-1,3-dimethyl-2-indolinone in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored as a solid in a tightly sealed container in a dry and cool place, protected from light. For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage, solutions should be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles.

Q2: In which solvents is this compound soluble and what are the implications for stability?

A2: Indolinone derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] Their aqueous solubility is typically low.[1] When preparing stock solutions, it is advisable to use anhydrous organic solvents. The presence of water can facilitate hydrolytic degradation, especially under non-neutral pH conditions.

Q3: What are the expected degradation pathways for this compound?

A3: The indolinone scaffold can be susceptible to degradation under various conditions. The primary degradation pathways for indole-related compounds often involve oxidation and hydrolysis. Under oxidative stress, hydroxylation of the aromatic ring can occur.[2][3] The lactam bond in the indolinone ring is also susceptible to hydrolysis under strongly acidic or alkaline conditions, leading to ring opening. The methoxy group may also be subject to cleavage under harsh acidic conditions.

Q4: How do pH and temperature affect the stability of this compound in solution?

A4: The stability of indolinone derivatives is often pH-dependent. Solutions are generally most stable at a neutral pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the lactam ring. Increased temperature will accelerate the rate of degradation. For sensitive experiments, it is recommended to maintain solutions at a low temperature and neutral pH whenever possible.

Q5: Is this compound sensitive to light?

A5: Many indole-containing compounds exhibit photosensitivity. It is good practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can lead to the formation of various byproducts that may interfere with experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results over time.

Possible Cause: Degradation of this compound in your stock or working solutions.

Troubleshooting Steps:

-

Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for critical experiments.

-

Proper Storage: Ensure that stock solutions are stored correctly (see FAQ A1). Aliquoting the stock solution upon preparation can minimize contamination and degradation from repeated handling.

-

Check for Precipitates: Before use, visually inspect the solution for any signs of precipitation. If observed, gently warm and vortex the solution to redissolve the compound. If the precipitate does not dissolve, it may be a degradation product, and a fresh solution should be prepared.

-

Perform a Stability Check: If you continue to experience issues, you can perform a simple stability check by analyzing your solution at different time points using HPLC to look for the appearance of degradation peaks.

Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

-

Review Solution Preparation and Storage: Re-evaluate your solvent choice, pH, storage temperature, and light exposure to identify potential causes of degradation.

-

Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent, light) to accelerate degradation and identify the resulting products by analytical techniques like LC-MS.

-

Use a Co-solvent: If working with aqueous buffers, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer immediately before use to minimize the time the compound spends in an aqueous environment.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare stable solutions of this compound for in vitro experiments.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Allow the solid this compound to equilibrate to room temperature before opening the container.

-

Weigh out the desired amount of the compound in a sterile environment.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into single-use amber microcentrifuge tubes.

-

Store the aliquots at -20°C or below.

-

For working solutions, thaw a single aliquot and dilute it to the final concentration in the appropriate experimental buffer immediately before use.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the stability of this compound in a specific solvent or buffer over time.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other appropriate buffer components

-

Solution of this compound to be tested

Procedure:

-

Prepare a solution of this compound at the desired concentration in the solvent or buffer of interest.

-

Divide the solution into several amber vials for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Store the vials under the desired experimental conditions (e.g., room temperature, 37°C).

-

At each time point, inject an aliquot of the solution into the HPLC system.

-

Use a suitable mobile phase gradient to separate the parent compound from any potential degradation products. A common starting point for indole-containing compounds could be a gradient of water (with 0.1% formic acid) and acetonitrile.[4]

-

Monitor the chromatogram at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).

-

Quantify the peak area of the parent compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Quantitative Data Summary

The following table summarizes typical conditions used for stability testing of indolinone derivatives. Specific data for this compound is not available in the literature, so these serve as a general guideline.

| Stress Condition | Reagent/Condition | Typical Duration | Analytical Method | Expected Outcome |

| Acidic Hydrolysis | 0.1 M HCl | 2 - 24 hours | HPLC, TLC | Degradation of parent compound, appearance of more polar peaks. |

| Alkaline Hydrolysis | 0.1 M NaOH | 1 - 12 hours | HPLC, TLC | Degradation of parent compound, appearance of new peaks. |

| Oxidative Degradation | 3-30% H₂O₂ | 2 - 24 hours | HPLC, TLC | Formation of N-oxides or hydroxylated species. |

| Thermal Degradation | 60 - 80°C | 24 - 72 hours | HPLC, TLC | Increased rate of degradation. |

| Photostability | UV light (e.g., 254 nm) or visible light | 1 - 24 hours | HPLC, TLC | Formation of photodegradation products. |

Visualizations

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Crystallization of 5-Methoxy-1,3-dimethyl-2-indolinone

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 5-Methoxy-1,3-dimethyl-2-indolinone.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Understanding the physical properties of the compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C11H13NO2[1] |

| Molar Mass | 191.226 g/mol [1] |

| Melting Point | 84-86 °C[1] |

| Boiling Point | 180-182 °C (at 15 Torr)[1] |

| Appearance | Expected to be a solid at room temperature |

Q2: What is a good starting point for selecting a crystallization solvent?

A general rule of thumb is that "like dissolves like".[2] Solvents that share functional groups with the compound of interest are often good solubilizers.[3] For this compound, which contains an ether, an amide (within the lactam ring), and an aromatic system, suitable solvents would have moderate polarity. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.

Commonly used solvents for the recrystallization of indolinone derivatives and other organic compounds include ethanol, ethyl acetate, acetone, and mixtures involving hexanes or other anti-solvents.[3][4][5]

Q3: How can I perform a solvent screen to find the optimal solvent?

A systematic solvent screen is the most effective way to identify the best solvent or solvent system.

Recommended Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. Optimization of solvent volumes and cooling rates may be necessary.

Objective: To purify crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Selected crystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate)

-

Erlenmeyer flask

-

Condenser

-

Heat source (e.g., hot plate with oil bath)

-

Buchner funnel and filter paper

-

Vacuum flask

Methodology:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue to add small portions of hot solvent until the solid is completely dissolved.[2]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Guide

Below is a workflow diagram and a Q&A guide to address common crystallization problems.

Caption: A workflow for troubleshooting common crystallization issues.

Q4: My compound is not crystallizing, even after cooling. What should I do?